![molecular formula C7H5ClFN3 B15237576 2-Chloro-5-fluoro-4-methyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B15237576.png)
2-Chloro-5-fluoro-4-methyl-7H-pyrrolo[2,3-D]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-fluoro-4-methyl-7H-pyrrolo[2,3-D]pyrimidine is a heterocyclic compound that belongs to the pyrrolo[2,3-D]pyrimidine family. This compound is characterized by the presence of chlorine, fluorine, and methyl groups attached to the pyrrolo[2,3-D]pyrimidine core. It is of significant interest in medicinal chemistry due to its potential biological activities, particularly in the development of kinase inhibitors and anticancer agents .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-fluoro-4-methyl-7H-pyrrolo[2,3-D]pyrimidine typically involves multi-step reactions. One common method includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of ethyl 2-cyano-4,4-dimethoxybutanoate by coupling ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane.
Cyclization: The intermediate is then cyclized with formamidine to form 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol.
Formation of Pyrrolo[2,3-D]pyrimidine: The cyclized product is converted to 7H-pyrrolo[2,3-D]pyrimidin-4-ol.
Chlorination: Finally, the 7H-pyrrolo[2,3-D]pyrimidin-4-ol is chlorinated to yield this compound.
Industrial Production Methods
Industrial production methods often utilize microwave-assisted synthesis to enhance reaction efficiency and yield. This approach involves the use of microwave irradiation to accelerate the reaction process, resulting in higher yields and shorter reaction times .
化学反応の分析
Types of Reactions
2-Chloro-5-fluoro-4-methyl-7H-pyrrolo[2,3-D]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives of the compound .
科学的研究の応用
2-Chloro-5-fluoro-4-methyl-7H-pyrrolo[2,3-D]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used in the development of kinase inhibitors, which are crucial in cancer treatment.
Biological Studies: The compound is studied for its potential anticancer properties, particularly its ability to induce apoptosis in cancer cells.
Chemical Research: It serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.
作用機序
The mechanism of action of 2-Chloro-5-fluoro-4-methyl-7H-pyrrolo[2,3-D]pyrimidine involves its interaction with molecular targets such as kinases. The compound inhibits kinase activity by binding to the ATP-binding site, thereby preventing phosphorylation and subsequent signal transduction pathways that promote cell proliferation . This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
2-Chloro-7H-pyrrolo[2,3-D]pyrimidine: Lacks the fluorine and methyl groups, making it less potent in certain biological activities.
2-Chloro-5-fluoro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine: Similar structure but with different substitution patterns, affecting its biological activity.
Uniqueness
2-Chloro-5-fluoro-4-methyl-7H-pyrrolo[2,3-D]pyrimidine is unique due to its specific substitution pattern, which enhances its binding affinity to kinases and its potential as an anticancer agent .
特性
分子式 |
C7H5ClFN3 |
|---|---|
分子量 |
185.58 g/mol |
IUPAC名 |
2-chloro-5-fluoro-4-methyl-7H-pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C7H5ClFN3/c1-3-5-4(9)2-10-6(5)12-7(8)11-3/h2H,1H3,(H,10,11,12) |
InChIキー |
XNWPCRVFOWYEPR-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=CNC2=NC(=N1)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl (R)-4-([1,3'-bipyrrolidin]-1'-YL)-2-methoxybenzoate](/img/structure/B15237497.png)
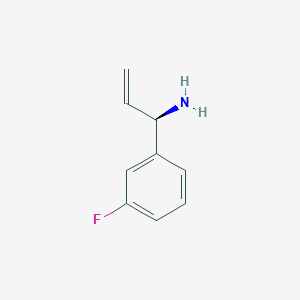
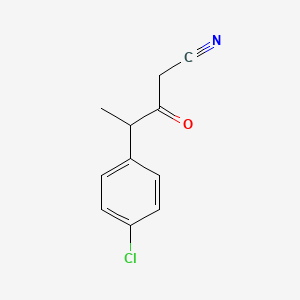
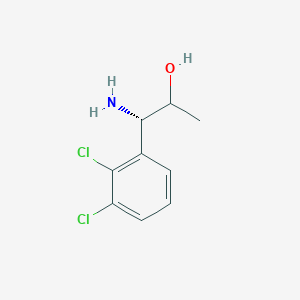
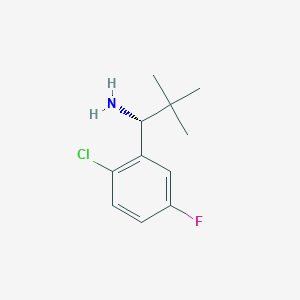
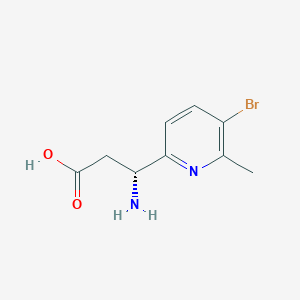
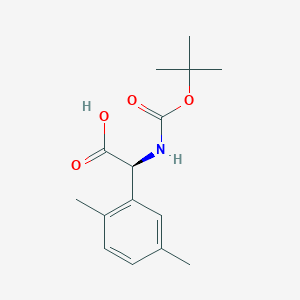
![(1S)-1-[3-Fluoro-4-(trifluoromethoxy)phenyl]prop-2-enylamine](/img/structure/B15237552.png)
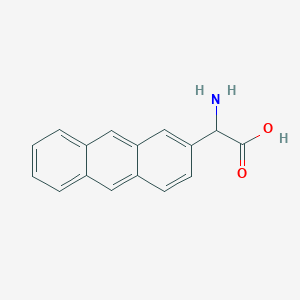
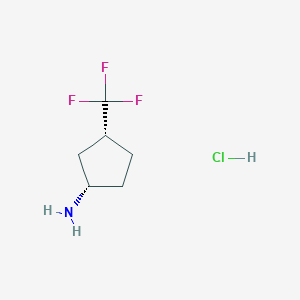
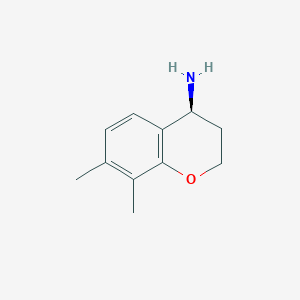
![2-Tert-Butyl 6-Methyl 2-Azaspiro[4.5]Decane-2,6-Dicarboxylate](/img/structure/B15237578.png)
![4-Chloro-1-methyl-1,6-dihydropyrazolo[3,4-D]pyrrolo[2,3-B]pyridine](/img/structure/B15237583.png)
![trans-Octahydrofuro[3,4-C]pyridine hcl](/img/structure/B15237591.png)
